Amonafide
描述
Amonafide, also known by its trade names Xanafide and Quinamed, is a drug that was being studied for the treatment of cancer . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides and is a potential topoisomerase inhibitor and DNA intercalator . It was being developed as an anti-cancer therapy by Antisoma .
Synthesis Analysis
Amonafide-related mono and bisintercalators have been synthesized by introducing a π-excedent furan or thiophene ring fused to the naphthalimide moiety . These compounds have shown an interesting antitumor profile . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .
Molecular Structure Analysis
Amonafide has a molecular formula of C16H17N3O2 . It is an imide derivative of naphthalic acid . The molecular weight of Amonafide is 283.32 g/mol .
Chemical Reactions Analysis
Amonafide-related mono and bisintercalators have been synthesized by modifying the introduction of a π-excedent furan or thiophene ring fused to the naphthalimide moiety . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .
Physical And Chemical Properties Analysis
Amonafide has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol . It is an imide derivative of naphthalic acid .
科学研究应用
Specific Scientific Field
Oncology, specifically the treatment of various types of cancer .
Summary of the Application
Amonafide is a topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptosis . It has shown substantial cytotoxic activity toward a variety of murine and human cancer cells .
Methods of Application or Experimental Procedures
Amonafide works by inhibiting the binding of Topo II to the double strand DNA . This inhibition induces apoptosis, or programmed cell death, in cancer cells .
Results or Outcomes
Amonafide preserves anticancer activity even in the presence of multi-drug resistance (MDR), a main contributor to adjuvant therapeutic failure . This makes it a potentially effective treatment for cancers that have become resistant to other forms of treatment .
Application in Colorectal Cancer Treatment
Specific Scientific Field
Oncology, specifically the treatment of colorectal cancer .
Summary of the Application
A study investigated the effects of 9F, a polyamine-vectorized anticancer drug, on colorectal cancer (CRC) and compared its effectiveness with Amonafide .
Methods of Application or Experimental Procedures
The study involved the application of 9F to CRC cells and the observation of its effects on cell growth, migration, invasion, and angiogenesis .
Results or Outcomes
The study found that 9F inhibits CRC cell growth by inducing apoptosis and cell cycle arrest, and suppresses migration, invasion and angiogenesis in vitro, resulting in the inhibition of tumor growth and metastasis in vivo . In addition, 9F was found to be more effective than Amonafide against CRC .
Application in Breast Cancer Treatment
Specific Scientific Field
Oncology, specifically the treatment of breast cancer .
Summary of the Application
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors, including breast cancer .
Methods of Application or Experimental Procedures
Amonafide interferes with the catalytic cycle of topoisomerase II, a key enzyme involved in DNA replication and transcription .
Results or Outcomes
In phase II clinical trials, Amonafide showed promising activity in advanced breast cancer .
Application in Ovarian Cancer Treatment
Specific Scientific Field
Oncology, specifically the treatment of ovarian cancer .
Summary of the Application
Amonafide has been investigated for use in the treatment of ovarian cancer .
Methods of Application or Experimental Procedures
Similar to its application in breast cancer, Amonafide acts as a topoisomerase II inhibitor in the treatment of ovarian cancer .
Results or Outcomes
The specific results or outcomes of Amonafide’s application in ovarian cancer treatment are not detailed in the source .
Application in Prostate Cancer Treatment
Specific Scientific Field
Oncology, specifically the treatment of prostate cancer .
Summary of the Application
Amonafide has been investigated for use in the treatment of prostate cancer .
Methods of Application or Experimental Procedures
Amonafide acts as a topoisomerase II inhibitor in the treatment of prostate cancer, similar to its application in breast and ovarian cancer .
Results or Outcomes
The specific results or outcomes of Amonafide’s application in prostate cancer treatment are not detailed in the source .
Application in the Synthesis of New Derivatives
Specific Scientific Field
Summary of the Application
Amonafide has been used as a base molecule in the synthesis of new derivatives with improved in vivo efficacy and decreased toxicity .
Methods of Application or Experimental Procedures
New derivatives structurally similar to Amonafide were synthesized, with modifications directed towards the amino group that is the target of in vivo N-acetylation .
Results or Outcomes
Three compounds (named numonafides) were found to have similar cancer cell-selective growth inhibition to Amonafide, while retaining similar subcellular localization, DNA intercalation, and topoisomerase II inhibition activities . These compounds also eliminated a marker of metastatic potential, the perinucleolar compartment .
安全和危害
属性
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
Record name | Amonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
Record name | AMONAFIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |
Record name | Amonafide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amonafide | |
CAS RN |
69408-81-7 | |
Record name | Amonafide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amonafide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amonafide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05022 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amonafide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMONAFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。